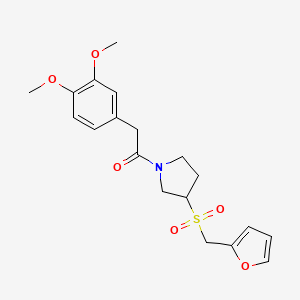![molecular formula C15H18N6O2 B2942839 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol CAS No. 897620-66-5](/img/structure/B2942839.png)
2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound features a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, with two ethanolamine groups linked through nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 1-phenyl-1H-pyrazol-4-carboxamide, with reagents like hydrazine hydrate and ethyl acetoacetate under acidic conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives have been investigated for their potential use in treating diseases such as cancer, where they may act as inhibitors of specific kinases or other molecular targets.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties and reactivity.
作用機序
The mechanism by which 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyridine ring fused to a pyrimidinone ring, offering different chemical properties and biological activities.
Uniqueness: 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-[[6-(2-hydroxyethylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-8-6-16-13-12-10-18-21(11-4-2-1-3-5-11)14(12)20-15(19-13)17-7-9-23/h1-5,10,22-23H,6-9H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSTTLVYUVLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942756.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2942757.png)
![tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate](/img/structure/B2942758.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2942761.png)

![1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2942763.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2942765.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2942769.png)
![methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate](/img/structure/B2942770.png)



